2-(3-Bromo-2-methylpropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, featuring a butane backbone with a 3-bromo-2-methylpropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropoxy)butane typically involves the bromination of 2-methylpropane followed by etherification. One common method involves the reaction of 2-methylpropane with hydrobromic acid in the presence of a catalyst such as sulfuric acid to produce 2-bromo-2-methylpropane . This intermediate is then reacted with butanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microchannel reactors. This method allows for precise control of reaction conditions, leading to high yields and selectivity
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions typically occur under mild to moderate temperatures.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often at elevated temperatures.
Major Products Formed
Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.
Elimination: The major products are alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene.
Scientific Research Applications
2-(3-Bromo-2-methylpropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated ethers on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications of proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but lacking the ether functionality.
2-Bromo-3-methylbutane: Another brominated alkane with a different substitution pattern.
tert-Butyl bromide: A related compound used in similar types of reactions.
Uniqueness
2-(3-Bromo-2-methylpropoxy)butane is unique due to its combination of a brominated alkane and an ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler brominated alkanes. Its structure also provides opportunities for selective modifications in synthetic applications.
Properties
Molecular Formula |
C8H17BrO |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-3-butan-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
RMVYLJQAOXXHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.